2-Methylnorharmane iodide
Overview
Description
2-Methylnorharmane iodide is a chemical compound belonging to the class of β-carboline alkaloids. It is a quaternary ammonium salt derived from norharmane, a naturally occurring β-carboline. This compound has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnorharmane iodide typically involves the methylation of norharmane followed by iodination. One common method includes the reaction of norharmane with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and solvent concentration are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methylnorharmane iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to norharmane.
Substitution: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Norharmane.
Substitution: Various substituted β-carboline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylnorharmane iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other β-carboline derivatives.
Biology: Studied for its potential neurotoxic effects and interactions with enzymes like acetylcholinesterase.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylnorharmane iodide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Norharmane: The parent compound from which 2-Methylnorharmane iodide is derived.
Harmane: Another β-carboline alkaloid with similar biological activities.
Nostocarboline: A cyanobacterial alkaloid with potent acetylcholinesterase inhibitory activity.
Uniqueness
This compound is unique due to its quaternary ammonium structure, which enhances its solubility and reactivity compared to its parent compound, norharmane. This structural modification also influences its biological activity, making it a valuable compound for research in neuropharmacology and organic synthesis.
Properties
IUPAC Name |
2-methyl-9H-pyrido[3,4-b]indol-2-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.HI/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-8H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXZXBTEIHVDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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